ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features an indole core, a benzoate ester, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the indole derivative.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification, where the carboxylic acid group of benzoic acid reacts with ethanol in the presence of an acid catalyst.
Final Coupling: The final coupling step involves the reaction of the indole derivative with the benzoate ester and the chlorophenyl group under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the benzoate ester may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O4S/c1-2-36-28(35)20-9-13-22(14-10-20)31-26(33)18-37-25-17-32(24-6-4-3-5-23(24)25)16-15-30-27(34)19-7-11-21(29)12-8-19/h3-14,17H,2,15-16,18H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFSUGCGAABDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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